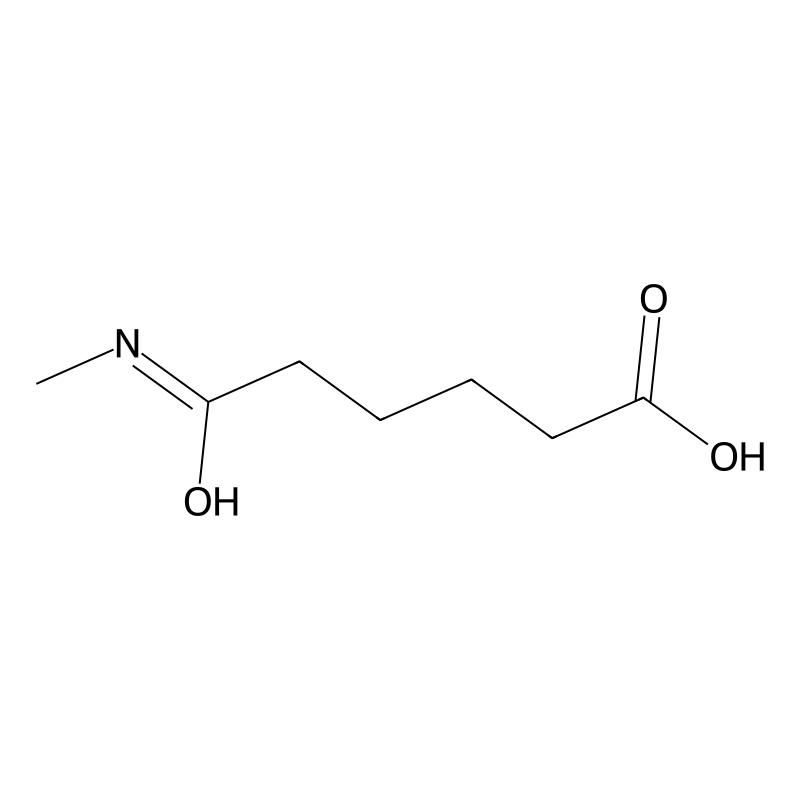5-(Methylcarbamoyl)pentanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis and Characterization:
Potential Biological Activity:
Some scientific studies have explored the potential biological activities of 5-(methylcarbamoyl)pentanoic acid. For instance, a study published in "Bioorganic & Medicinal Chemistry Letters" investigated the antibacterial activity of this compound against various bacterial strains. The results showed that the compound exhibited moderate activity against some of the tested bacteria []. However, further research is needed to understand the mechanisms of action and potential applications of this compound in the field of antibacterial development.
5-(Methylcarbamoyl)pentanoic acid is an organic compound characterized by its carboxylic acid functional group and a methylcarbamoyl substituent. Its chemical formula is C₇H₁₃NO₂, and it features a five-carbon chain (pentanoic acid) with a methylcarbamoyl group attached to the fifth carbon. This compound is relevant in various chemical and biological contexts, particularly due to its potential applications in medicinal chemistry.
- Esterification: Reacts with alcohols to form esters.
- Amidation: Forms amides when reacted with amines.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding amine or other derivatives.
The presence of the methylcarbamoyl group allows for additional reactivity, particularly in forming derivatives that can be utilized in drug development and synthesis .
5-(Methylcarbamoyl)pentanoic acid can be synthesized through several methods:
- Direct Reaction of Pentanoic Acid and Methyl Isocyanate:
- Pentanoic acid reacts with methyl isocyanate under controlled conditions to yield 5-(methylcarbamoyl)pentanoic acid.
- Carbamate Formation:
- The reaction of pentanoic acid with methylamine followed by carbamoylation can also produce this compound.
- Alternative Synthetic Routes:
The applications of 5-(methylcarbamoyl)pentanoic acid span various fields:
- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in anti-inflammatory and antimicrobial drugs.
- Agricultural Chemistry: Potential applications in developing new agrochemicals that target specific pests or diseases.
- Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
The versatility of this compound makes it significant in both academic research and industrial applications .
Interaction studies involving 5-(methylcarbamoyl)pentanoic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that its derivatives may interact effectively with certain protein targets, influencing metabolic pathways. Further research is needed to elucidate these interactions fully and understand the underlying mechanisms .
Several compounds share structural similarities with 5-(methylcarbamoyl)pentanoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Valeric Acid | Straight-chain carboxylic acid (C₅H₁₀O₂) | Commonly found in nature; used as a flavoring agent. |
| 4-Hydroxy-4-methylpentanoic Acid | Hydroxylated derivative (C₆H₁₄O₃) | Exhibits different biological activities related to metabolism. |
| N-Methylvaleramide | Amide derivative of valeric acid (C₆H₁₃NO) | Focused on neurological applications; less hydrophilic than 5-(methylcarbamoyl)pentanoic acid. |
| 3-Methylbutanoic Acid | Branched-chain carboxylic acid (C₅H₁₀O₂) | Known for its distinct odor; less versatile in
XLogP3 -0.3
Dates
Modify: 2023-08-16
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|








